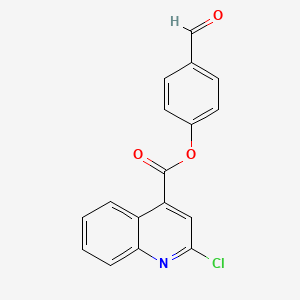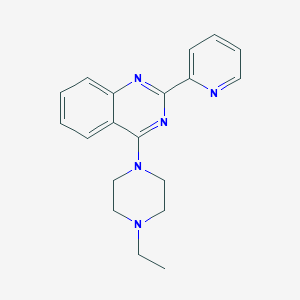![molecular formula C15H11FN2O B7645538 2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)
2-[(4-Fluorophenyl)methyl]phthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Fluorophenyl)methyl]phthalazin-1-one is a chemical compound that has gained significant attention in the field of scientific research. It is a phthalazinone derivative that has been synthesized using various methods, and its potential applications in different areas of research have been investigated.
Mécanisme D'action
The mechanism of action of 2-[(4-Fluorophenyl)methyl]phthalazin-1-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells or viruses. It may also act by disrupting the membrane integrity of bacteria, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various studies. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and disrupt bacterial cell membranes. In addition, it has been shown to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(4-Fluorophenyl)methyl]phthalazin-1-one is its broad spectrum of activity against cancer cells, viruses, and bacteria. It also has low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on 2-[(4-Fluorophenyl)methyl]phthalazin-1-one. Some of these directions include:
1. Investigating the mechanism of action of the compound in more detail to better understand how it exerts its anticancer, antiviral, and antibacterial effects.
2. Developing more efficient methods of synthesis to improve the yield and purity of the compound.
3. Conducting further preclinical studies to evaluate the safety and efficacy of the compound in animal models.
4. Investigating the potential of the compound as a combination therapy with other anticancer, antiviral, or antibacterial agents.
5. Developing novel drug delivery systems to improve the bioavailability of the compound and enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in different areas of scientific research. Its broad spectrum of activity against cancer cells, viruses, and bacteria, and low toxicity in normal cells make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of the compound and to evaluate its safety and efficacy in animal models.
Méthodes De Synthèse
The synthesis of 2-[(4-Fluorophenyl)methyl]phthalazin-1-one has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 4-fluorobenzylamine with phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield the desired product. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasonic irradiation.
Applications De Recherche Scientifique
2-[(4-Fluorophenyl)methyl]phthalazin-1-one has been investigated for its potential applications in different areas of scientific research. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. In the field of cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In antiviral research, it has been reported to have activity against the hepatitis C virus. In antibacterial research, it has been shown to have activity against methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-13-7-5-11(6-8-13)10-18-15(19)14-4-2-1-3-12(14)9-17-18/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNOHCFMINJMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-2-aminocyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7645456.png)

![4-[(4-Benzylpiperazin-1-yl)methyl]benzamide](/img/structure/B7645468.png)
![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)




![(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
![N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
![(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)
![3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)
![4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7645554.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)